1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-
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Overview
Description
1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- is a complex organic compound with the molecular formula C12H11ClN4O3S This compound is characterized by the presence of a pyridazine ring, a chloro substituent, and a phenylsulfonyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- typically involves multiple steps One common method includes the reaction of 3-chloropyridazine with phenylsulfonyl chloride under controlled conditions to introduce the phenylsulfonyl groupThe reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or reduce the imino group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- involves its interaction with specific molecular targets. The phenylsulfonyl imino group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
2-(3-chloro-6-((phenylsulfonyl)imino)pyridazin-1(6H)-yl)acetamide: Another compound with similar structural features.
Uniqueness
1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11ClN4O3S |
---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
2-[6-(benzenesulfonylimino)-3-chloropyridazin-1-yl]acetamide |
InChI |
InChI=1S/C12H11ClN4O3S/c13-10-6-7-12(17(15-10)8-11(14)18)16-21(19,20)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18) |
InChI Key |
OHQGGWNBDIRJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NN2CC(=O)N)Cl |
Origin of Product |
United States |
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